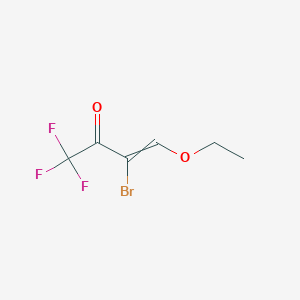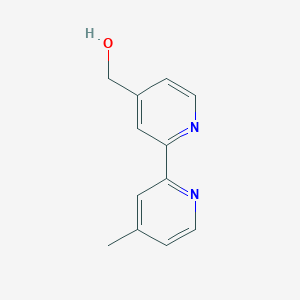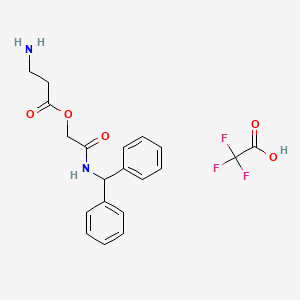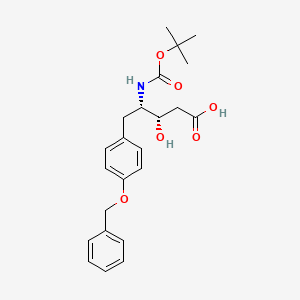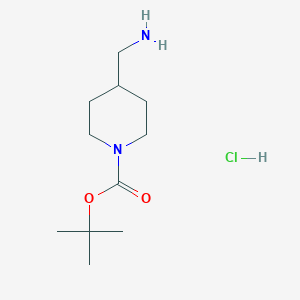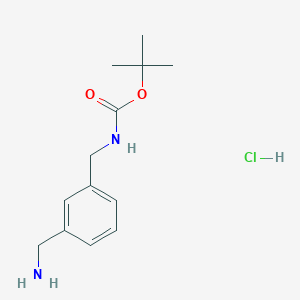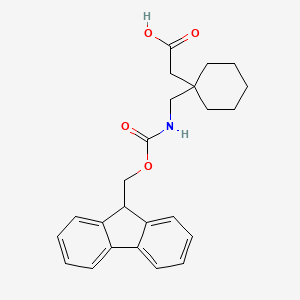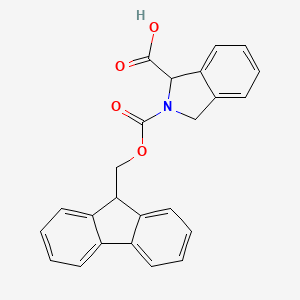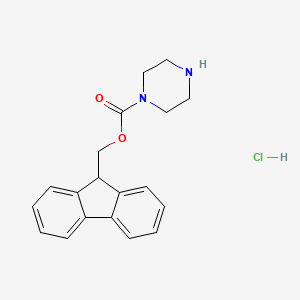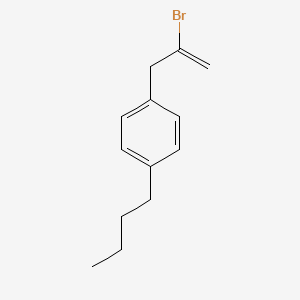
2-Bromo-3-(4-n-butylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Bromo-3-(4-n-butylphenyl)-1-propene is a brominated propene derivative with a butylphenyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related brominated propene derivatives and their reactivity, which can be extrapolated to understand the potential characteristics of 2-Bromo-3-(4-n-butylphenyl)-1-propene.
Synthesis Analysis
The synthesis of brominated propene derivatives often involves the use of starting materials that can undergo substitution reactions to introduce the bromine atom and the desired substituents onto the propene backbone. For example, the synthesis of 1-bromo-3-buten-2-one as a building block in organic synthesis is investigated, and its reactivity with primary amines and activated methylene compounds is discussed . Similarly, the preparation of 2-bromo-3-(tri-n-butylstannyl)-1-propene is described, and its reactivity in SE' reactions with aldehydes is characterized . These studies suggest that the synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene could potentially be achieved through analogous substitution reactions.
Molecular Structure Analysis
The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers existing due to the presence of substituents. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction, revealing a mixture of anti or gauche conformers . This indicates that 2-Bromo-3-(4-n-butylphenyl)-1-propene may also exhibit conformational isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Brominated propene derivatives are known to participate in various chemical reactions. The reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles is explored, and a short synthesis of 2-substituted-4-trimethylsilylfurans from this compound is described . Additionally, radical reactions of 2-bromo-3-(tri-n-butylstannyl)-1-propene with α-bromocarbonyl compounds for C-alkylation are surveyed . These studies suggest that 2-Bromo-3-(4-n-butylphenyl)-1-propene could also undergo similar electrophilic and radical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone reveal shifts in FT-IR frequencies and UV-Vis spectra due to intramolecular hydrogen bonding and charge transfer interactions . These findings imply that the physical and chemical properties of 2-Bromo-3-(4-n-butylphenyl)-1-propene would need to be characterized through similar spectroscopic techniques to understand its behavior in different environments.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes : Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Synthesis .
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process where the boron group is removed .
- Methods of Application : This process utilizes a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, etc.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-n-butylphenyl)-1-propene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
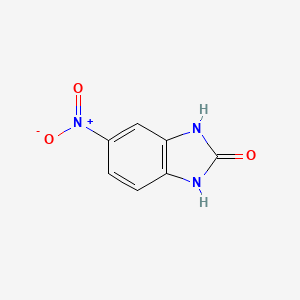
![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)

